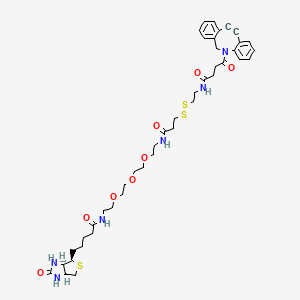

Dibenzocyclooctyne-S-S-PEG3-Biotin

Description

BenchChem offers high-quality Dibenzocyclooctyne-S-S-PEG3-Biotin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzocyclooctyne-S-S-PEG3-Biotin including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53)/t34-,36-,41-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVGOGQIAYMKAS-POPPZWIQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N6O8S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Multifaceted Mechanism of Dibenzocyclooctyne-S-S-PEG3-Biotin: A Technical Guide for Researchers

In the landscape of modern bioconjugation, precision, and control are paramount. The ability to selectively label, track, and isolate biomolecules is fundamental to advancing our understanding of complex biological systems and developing novel therapeutics and diagnostics. Dibenzocyclooctyne-S-S-PEG3-Biotin has emerged as a powerful and versatile tool in this domain, offering a trifecta of functionalities: a highly efficient and bioorthogonal conjugation handle, a cleavable linker for controlled release, and a high-affinity purification tag. This guide provides an in-depth exploration of the core mechanisms of this reagent, offering field-proven insights and detailed protocols for its effective implementation in your research.

Deconstructing the Molecular Architecture: A Symphony of Function

Dibenzocyclooctyne-S-S-PEG3-Biotin is a heterobifunctional molecule meticulously designed to perform a sequence of specific tasks. Its mechanism of action is best understood by dissecting its four key components:

-

Dibenzocyclooctyne (DBCO): The engine of the conjugation, DBCO is a strained alkyne that serves as the reactive partner in copper-free click chemistry.

-

Disulfide (S-S) Bond: This environmentally sensitive linker provides a controlled release mechanism, a critical feature for applications such as drug delivery and the reversible capture of biomolecules.

-

Polyethylene Glycol (PEG3) Spacer: The PEG linker enhances the molecule's overall performance by improving solubility, reducing steric hindrance, and minimizing immunogenicity.[1][2]

-

Biotin: A vitamin with an extraordinarily high affinity for streptavidin, biotin functions as a robust purification and detection handle.

The synergy of these components allows for a logical and sequential workflow: first, the stable and specific conjugation of the molecule to a target of interest via the DBCO group; second, the use of the biotin tag for purification or detection; and finally, the optional cleavage of the disulfide bond to release the conjugated biomolecule.

The Core Mechanism: A Step-by-Step Functional Analysis

The "Click" - Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The initial step in any workflow involving Dibenzocyclooctyne-S-S-PEG3-Biotin is the conjugation to a target molecule. This is achieved through a highly efficient and bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[3][4]

The DBCO moiety contains a cyclooctyne ring, which is severely deformed from its ideal linear geometry. This ring strain creates a high-energy alkyne that readily reacts with an azide-functionalized molecule in a [3+2] cycloaddition reaction to form a stable triazole linkage.[5][6] The key advantage of this reaction is that it proceeds spontaneously at room temperature in aqueous buffers without the need for a cytotoxic copper(I) catalyst, making it ideal for use in living systems.[7] The DBCO group and azides are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity and minimal off-target reactions.[3]

Diagram: SPAAC Reaction Mechanism

Caption: The SPAAC reaction between DBCO and an azide forms a stable triazole linkage.

The "Cleave" - Reductive Disulfide Bond Cleavage

A key feature of Dibenzocyclooctyne-S-S-PEG3-Biotin is its cleavable disulfide linker. This bond is stable under normal physiological conditions but can be selectively broken in the presence of reducing agents.[8][9][10] This allows for the controlled release of the conjugated biomolecule from the biotin tag after purification or immobilization.

Commonly used reducing agents include dithiothreitol (DTT), 2-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP).[8] The mechanism involves the reduction of the disulfide bond (-S-S-) to two thiol groups (-SH). In a cellular context, the high intracellular concentration of glutathione (GSH) can also effectively cleave the disulfide bond, a mechanism often exploited in targeted drug delivery to release a therapeutic payload within the cell.[11]

Diagram: Disulfide Bond Cleavage Workflow

Caption: Reductive cleavage of the disulfide bond releases the target biomolecule.

The "Capture" - High-Affinity Biotin-Streptavidin Interaction

The biotin moiety serves as a powerful handle for the detection and purification of the conjugated biomolecule. Biotin forms one of the strongest known non-covalent interactions with the protein streptavidin, with a dissociation constant (Kd) in the femtomolar range (~10⁻¹⁴ to 10⁻¹⁵ M).[12][13] This interaction is highly specific and rapid, and the resulting complex is stable against changes in pH, temperature, and denaturing agents.[12]

This robust interaction is exploited in various applications. For purification, the biotinylated biomolecule can be captured on a streptavidin-functionalized solid support, such as agarose beads or magnetic particles. After washing away unbound components, the purified biomolecule can be eluted by cleaving the disulfide linker. For detection, streptavidin conjugated to a reporter molecule (e.g., a fluorescent dye or an enzyme) can be used to visualize or quantify the biotinylated target in assays like Western blotting, ELISA, or immunofluorescence.

Experimental Validation and Protocols

To ensure the successful application of Dibenzocyclooctyne-S-S-PEG3-Biotin, it is crucial to validate the functionality of each component. The following section provides exemplary protocols for key experiments.

Protocol 1: Labeling of an Azide-Modified Protein

This protocol describes the labeling of a protein containing an azide group with Dibenzocyclooctyne-S-S-PEG3-Biotin.

Materials:

-

Azide-modified protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)

-

Dibenzocyclooctyne-S-S-PEG3-Biotin

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Prepare Reagents: Dissolve Dibenzocyclooctyne-S-S-PEG3-Biotin in DMF or DMSO to a stock concentration of 10 mM.

-

Reaction Setup: Add a 10-20 fold molar excess of the Dibenzocyclooctyne-S-S-PEG3-Biotin stock solution to the azide-modified protein solution. The final concentration of the organic solvent should not exceed 10% to maintain protein stability.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

-

Purification: Remove the excess, unreacted Dibenzocyclooctyne-S-S-PEG3-Biotin by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

Characterization: Confirm successful labeling by techniques such as mass spectrometry (to observe the mass shift corresponding to the addition of the reagent) or a HABA assay to quantify biotin incorporation.

Protocol 2: Affinity Purification of the Labeled Protein

This protocol outlines the capture and release of the biotinylated protein using streptavidin-agarose beads.

Materials:

-

Biotinylated protein from Protocol 1

-

Streptavidin-agarose beads

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (Binding/Wash Buffer containing 50 mM DTT)

Procedure:

-

Bead Preparation: Wash the streptavidin-agarose beads with Binding/Wash Buffer according to the manufacturer's instructions.

-

Binding: Add the biotinylated protein solution to the washed beads and incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Add the Elution Buffer to the beads and incubate for 30-60 minutes at room temperature with occasional vortexing to cleave the disulfide bond and release the protein.

-

Collection: Pellet the beads by centrifugation and collect the supernatant containing the purified protein.

-

Analysis: Analyze the purified protein by SDS-PAGE and Western blot to confirm its identity and purity.

Quantitative Data and Performance Characteristics

The efficiency of each step in the workflow is critical for obtaining high-quality results. The following table summarizes key quantitative parameters associated with the mechanism of action of Dibenzocyclooctyne-S-S-PEG3-Biotin.

| Parameter | Value | Significance | Reference |

| SPAAC Reaction Rate Constant | 10⁻² - 1 M⁻¹s⁻¹ | Indicates a fast and efficient conjugation reaction under physiological conditions. | [5] |

| Biotin-Streptavidin Kd | ~10⁻¹⁴ M | Represents an extremely strong and stable interaction, ideal for purification and detection. | [13] |

| DTT Concentration for Cleavage | 10-50 mM | Effective concentration range for efficient cleavage of the disulfide bond. | [8] |

| Cleavage Time with DTT | 30-60 min | Typical incubation time required for complete release of the conjugated molecule. | [8] |

Conclusion: A Versatile Tool for Modern Life Science Research

Dibenzocyclooctyne-S-S-PEG3-Biotin stands out as a testament to the power of rational molecular design in chemical biology. Its multifaceted mechanism, combining the specificity of copper-free click chemistry, the controlled release of a cleavable linker, and the high-affinity capture of the biotin-streptavidin system, provides researchers with a robust and versatile tool.[1][12][14] By understanding the core principles behind its action, scientists can confidently apply this reagent to a wide array of applications, from the intricate analysis of protein-protein interactions to the development of next-generation targeted therapeutics.[15][16]

References

-

Excedr. (2022, October 10). How Does Streptavidin Work? Function, Structure, & Uses. [Link]

-

Rockland. Tips for Biotin, Avidin, & Streptavidin. [Link]

-

National Center for Biotechnology Information. (2024, July 24). Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. [Link]

-

Interchim. Copper-free Click Chemistry (DBCO reagents). [Link]

-

Bio-Synthesis. (2025, May 2). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. [Link]

-

Encyclopedia.pub. (2023, November 22). The Biotin–(Strept)avidin System. [Link]

-

ACS Publications. (2019, December 18). Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. [Link]

-

Semantic Scholar. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody–Drug Conjugates. [Link]

-

CD Bioparticles. Cleavable Linkers. [Link]

-

National Center for Biotechnology Information. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer. [Link]

-

ACS Publications. (2021, June 13). Drug Release from Disulfide-Linked Prodrugs: Role of Thiol Agents. [Link]

-

National Center for Biotechnology Information. Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. [Link]

-

National Center for Biotechnology Information. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. [Link]

-

PubMed. (2020, February 15). Disulfide-cleavage- and pH-triggered drug delivery based on a vesicle structured amphiphilic self-assembly. [Link]

-

Glen Research. New Product - Dibenzaocyclooctyl (DBCO) Copper-Free Click Chemistry. [Link]

-

Interchim. DBCO reagents for « Click Chemistry ». [Link]

-

Azvlz Pharma. DBCO-PEG3-SS-Biotin. [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. vectorlabs.com [vectorlabs.com]

- 5. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 6. glenresearch.com [glenresearch.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. DBCO-S-S-PEG3-biotin | PROTAC Linker | TargetMol [targetmol.com]

- 9. biocat.com [biocat.com]

- 10. medkoo.com [medkoo.com]

- 11. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How Does Streptavidin Work? Function, Structure, & Uses [excedr.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. purepeg.com [purepeg.com]

- 15. purepeg.com [purepeg.com]

- 16. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

The Disulfide Bridge: A Technical Guide to Cleavable Linkers in Bioconjugation

For researchers, scientists, and drug development professionals, the strategic linkage of molecules is paramount to innovation. In the realm of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a linker is as critical as the antibody's specificity or the payload's potency. Among the arsenal of available technologies, the disulfide cleavable linker stands out for its elegant mechanism of action, offering a balance between stability in circulation and selective release within the target cell. This guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for leveraging disulfide linkers in your research.

The Fundamental Principle: Exploiting the Redox Gradient

The efficacy of a disulfide linker is rooted in the stark difference between the extracellular and intracellular environments. The bloodstream is a relatively oxidizing environment with low concentrations of free thiols, which ensures the stability of the disulfide bond and prevents premature release of the conjugated payload, thus minimizing off-target toxicity.[1][2] In stark contrast, the intracellular environment, particularly the cytoplasm, is highly reducing, with a significantly higher concentration of glutathione (GSH), a tripeptide thiol.[2][3] This high intracellular GSH concentration, often up to 1000-fold greater than in the plasma, serves as the primary trigger for the cleavage of the disulfide bond, releasing the active payload precisely where it is needed.[2]

The core chemical reaction governing this process is the thiol-disulfide exchange . This is a nucleophilic substitution reaction where a thiolate anion (R-S⁻) from a reducing agent like GSH attacks one of the sulfur atoms of the disulfide bond in the linker.[4] This results in the formation of a new disulfide bond and the release of the other sulfur atom as a thiol, which in the context of an ADC, liberates the cytotoxic drug.[4]

The Chemistry of Activation: Thiol-Disulfide Exchange

The thiol-disulfide exchange is a dynamic and reversible process, but in the context of drug delivery, the high intracellular concentration of reducing agents drives the equilibrium towards cleavage. The reaction proceeds via an SN2-type mechanism, where the attacking thiolate forms a transient, unstable trisulfide-like transition state.[5]

The rate of this reaction is notably pH-dependent. The reactive species is the thiolate anion (R-S⁻), not the protonated thiol (R-SH).[5][6] Therefore, the reaction rate increases with pH as the concentration of the more nucleophilic thiolate anion rises.[5][6] Optimal rates for thiol-disulfide exchange are typically observed in the pH range of 7-8.[4]

Caption: Intracellular cleavage of a disulfide-linked ADC by glutathione.

A Spectrum of Disulfide Linkers: Design and Application

Not all disulfide linkers are created equal. Their design significantly impacts their stability, cleavage kinetics, and overall performance in a biological system.

Pyridyl Disulfide Linkers: The Workhorse of Bioconjugation

Pyridyl disulfide-containing reagents, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), are among the most widely used for introducing cleavable disulfide bonds.[7] These heterobifunctional linkers typically contain an amine-reactive group (like an NHS ester) to couple to the antibody and a pyridyl disulfide group that can react with a thiol-containing payload.[7]

The reaction of a pyridyl disulfide with a thiol is highly efficient and is driven by the release of the stable leaving group, pyridine-2-thione.[4] The formation of pyridine-2-thione can be monitored spectrophotometrically at 343 nm, providing a convenient real-time method to track the progress of the conjugation reaction.[4][8]

Sterically Hindered Disulfide Linkers: Enhancing Plasma Stability

A key challenge in disulfide linker design is balancing stability in the bloodstream with efficient cleavage inside the target cell.[] Unhindered disulfide bonds can be susceptible to premature cleavage in plasma. To address this, sterically hindered linkers have been developed. By introducing bulky substituents, such as methyl groups, on the carbon atoms adjacent to the disulfide bond, the accessibility of the bond to reducing agents is decreased.[10] This steric hindrance significantly enhances the linker's stability in plasma, leading to a wider therapeutic window.[11] However, excessive hindrance can also slow down the desired intracellular cleavage, so a careful balance must be struck.[10]

| Linker Type | Steric Hindrance | Relative Plasma Stability | Intracellular Release Rate |

| Unhindered Disulfide | Low | Lower | Fast |

| Monomethyl-substituted | Medium | Moderate | Moderate |

| Dimethyl-substituted | High | Higher | Slower |

Table 1: Influence of Steric Hindrance on Disulfide Linker Properties.

Self-Immolative Disulfide Linkers: Expanding the Payload Scope

A significant advancement in linker technology is the development of self-immolative disulfide linkers.[12][13] These linkers are particularly useful for payloads that do not possess a native thiol group for conjugation. The linker is designed with a trigger (the disulfide bond) and a self-immolative spacer. Upon cleavage of the disulfide bond, the spacer undergoes a spontaneous intramolecular cyclization or elimination reaction, which in turn releases the unmodified payload.[12][] This cascade reaction allows for the traceless release of a wide variety of drugs.[13]

Caption: Mechanism of a self-immolative disulfide linker.

Experimental Protocols: A Practical Guide to Disulfide Bioconjugation

The following protocols provide a generalized framework for the creation and characterization of disulfide-linked bioconjugates, with a focus on antibody-drug conjugates using SPDP.

Protocol: Antibody Modification with SPDP

This two-step protocol first introduces a pyridyl disulfide moiety onto the antibody via reaction with primary amines (e.g., lysine residues).

Materials:

-

Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)

-

Anhydrous DMSO or DMF

-

Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of SPDP in anhydrous DMSO or DMF.[8]

-

Antibody Reaction: Add a 5- to 20-fold molar excess of the SPDP stock solution to the antibody solution. The optimal molar ratio should be empirically determined to achieve the desired degree of modification.[8]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[8]

-

Purification: Remove excess, unreacted SPDP by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.[8] The modified antibody is now ready for conjugation to a thiol-containing payload.

Protocol: Conjugation of Thiolated Payload and Characterization

Materials:

-

SPDP-modified antibody

-

Thiol-containing payload

-

Reducing agent (if payload is in a disulfide-dimer form, e.g., TCEP)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Size-Exclusion Chromatography - SEC)

-

Spectrophotometer

-

Analytical HPLC (HIC or RP) and Mass Spectrometer

Procedure:

-

Payload Preparation: If the payload is a disulfide dimer, reduce it to its monomeric thiol form using a suitable reducing agent like TCEP. Purify the activated payload.

-

Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the thiolated payload to the SPDP-modified antibody.[8]

-

Incubation: Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[8]

-

Reaction Monitoring (Optional but Recommended): Monitor the release of pyridine-2-thione by measuring the absorbance at 343 nm.[8] This provides an indication of the reaction's progress.

-

Purification: Purify the resulting ADC from unreacted payload and byproducts using SEC.[8]

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules per antibody. This can be done using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the payload (at its specific wavelength), or more accurately by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[8][15]

-

Purity and Aggregation: Analyze the final ADC product by SEC to determine the percentage of monomer and detect any aggregation.[15][16]

-

Confirmation of Linkage: Use non-reducing peptide mapping with LC-MS/MS to confirm the location of the disulfide bonds.[17]

-

Caption: General workflow for creating a disulfide-linked ADC.

Troubleshooting Common Issues in Disulfide Bioconjugation

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Conjugation Efficiency | - Hydrolysis of NHS ester in the linker.- Inactive antibody or payload.- Suboptimal reaction conditions (pH, buffer). | - Prepare fresh linker solution immediately before use.[8]- Confirm the activity of the biomolecules.- Ensure the use of an amine-free buffer at the optimal pH (7.2-8.0).[8][18] |

| Antibody Aggregation | - High DAR leading to increased hydrophobicity.- Unfavorable buffer conditions. | - Optimize the linker-to-antibody molar ratio to achieve a lower DAR.- Screen different buffer formulations for the final ADC product. |

| Premature Drug Release | - Linker instability in the purification or storage buffer.- Presence of reducing contaminants. | - Evaluate the stability of the ADC in the chosen buffer.- Use sterically hindered linkers for increased stability.[10]- Ensure all buffers and reagents are free from reducing agents. |

| Inconsistent DAR | - Variability in the number of accessible amines on the antibody.- Inconsistent reaction conditions. | - Consider site-specific conjugation methods for a more homogeneous product.- Tightly control reaction time, temperature, and reagent concentrations. |

Table 2: Troubleshooting Guide for Disulfide Bioconjugation.

Concluding Remarks and Future Perspectives

Disulfide cleavable linkers represent a cornerstone of modern bioconjugation, offering a robust and clinically validated strategy for the targeted delivery of therapeutic agents. Their success lies in the elegant exploitation of the physiological redox gradient between the extracellular and intracellular environments. As our understanding of tumor biology and intracellular trafficking deepens, so too will the sophistication of disulfide linker design. The continued development of novel sterically hindered and self-immolative linkers promises to further enhance the therapeutic index of next-generation bioconjugates. For the researcher, a thorough understanding of the underlying chemistry, meticulous execution of conjugation protocols, and comprehensive characterization of the final product are the keys to successfully harnessing the power of the disulfide bridge.

References

-

Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. [Link]

-

Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Journal of Pharmaceutical Sciences. [Link]

-

Disulfide Linkers. Creative Biolabs. [Link]

-

Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applications. ResearchGate. [Link]

-

A. Thiol-disulfide exchange mechanism: in the pH range above 8,... ResearchGate. [Link]

-

Disulfide Conjugation Chemistry: A Mixed Blessing for Therapeutic Drug delivery?. Tandfonline. [Link]

-

Self-Immolative Linkers Literally Bridge Disulfide Chemistry and the Realm of Thiol-Free Drugs. PubMed. [Link]

-

Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. ACS Publications. [Link]

-

Laird, Maxime G.; Adlung, Norman; Koivisto, Jari J.; Scheller, Silvan Thiol-Disulfide Exchange Kinetics and Redox Potential of t - acris. ChemRxiv. [Link]

-

Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applications. PubMed. [Link]

-

Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates. PMC. [Link]

-

Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates. Taylor & Francis Online. [Link]

-

Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. [Link]

-

Disulfide Linker Synthesis Service. Creative Biolabs. [Link]

-

Linkers for ADCs. NJ Bio, Inc.. [Link]

-

Disulfide cleavable linkers in antibody-drug conjugates for targeted cancer therapy. American Chemical Society. [Link]

-

Disulfide-Cleavable Linkers in Antibody-Drug Conjugates for Targeted Cancer Therapy. Digital Commons@URI. [Link]

-

Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Nature. [Link]

-

Analytical methods for physicochemical characterization of antibody drug conjugates. PMC. [Link]

-

Antibody–drug conjugates: Recent advances in linker chemistry. PMC. [Link]

-

Troubleshooting Guides. Creative Biolabs. [Link]

-

Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Semantic Scholar. [Link]

-

The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. protheragen.com. [Link]

-

Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers. PubMed. [Link]

-

Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. RSC Publishing. [Link]

-

Comparison of conjugation procedures for the preparation of monoclonal antibody-enzyme conjugates. ORBi. [Link]

-

Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. ACS Publications. [Link]

-

Bioconjugation Optimization & Troubleshooting. AbOliGo. [Link]

Sources

- 1. pH dependence of the peptide thiol-disulfide oxidase activity of six members of the human protein disulfide isomerase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Self-Immolative Linkers Literally Bridge Disulfide Chemistry and the Realm of Thiol-Free Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. broadpharm.com [broadpharm.com]

DBCO-S-S-PEG3-Biotin for labeling azide-containing biomolecules

Engineering Bio-Orthogonal Workflows: A Comprehensive Guide to DBCO-S-S-PEG3-Biotin in Azide-Targeted Proteomics and Genomics

Executive Summary

The isolation and characterization of low-abundance biomolecules within complex cellular lysates remain a formidable challenge in modern biochemistry. Traditional affinity tagging often suffers from high background noise and harsh elution conditions that degrade sample integrity. DBCO-S-S-PEG3-Biotin is an advanced, multifunctional bio-orthogonal probe designed to solve these exact bottlenecks. By combining the rapid, copper-free reactivity of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with a reductively cleavable disulfide linker, this reagent enables the highly specific capture and subsequent mild elution of azide-containing proteins, nucleic acids, and glycans.

This whitepaper provides an in-depth mechanistic analysis and self-validating protocol for deploying DBCO-S-S-PEG3-Biotin, tailored for researchers optimizing mass spectrometry (MS) pipelines, epigenetic sequencing, and targeted drug development.

The Mechanistic Architecture of the Probe

The design of DBCO-S-S-PEG3-Biotin is a masterclass in modular chemical biology. Each structural component serves a distinct, causal purpose in the enrichment workflow:

-

DBCO (Dibenzocyclooctyne): Provides the thermodynamic driving force for SPAAC. The ring strain of the alkyne allows it to react rapidly and quantitatively with azides at room temperature without the need for a cytotoxic catalyst[1].

-

S-S (Disulfide) Bond: Acts as the controlled release mechanism. It is stable under standard physiological and stringent washing conditions but rapidly cleaves in the presence of reducing agents.

-

PEG3 Spacer: A hydrophilic polyethylene glycol chain that enhances aqueous solubility, prevents probe aggregation, and reduces steric hindrance during the click reaction and subsequent streptavidin binding.

-

Biotin: Serves as the ultra-high-affinity capture tag ( Kd∼10−14 M) for immobilization on streptavidin-coated magnetic beads.

Structural components and functional logic of DBCO-S-S-PEG3-Biotin.

Causality in Experimental Design: The "Why" Behind the Workflow

As application scientists, we must recognize that a protocol is only as robust as its controls. The integration of a cleavable linker introduces specific chemical vulnerabilities that must be actively managed.

The Alkylation Imperative A common and catastrophic pitfall in reducible linker workflows is the failure to alkylate endogenous free thiols prior to the click reaction. If left unblocked, free cysteines in the lysate will undergo spontaneous disulfide exchange with the S-S bond of the probe. This leads to premature cleavage of the biotin tag or the covalent crosslinking of non-target proteins to the beads. Therefore, rigorous alkylation using Iodoacetamide (IAA) is an absolute prerequisite for maintaining the integrity of the probe[2].

Bypassing Copper Toxicity While traditional CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) is highly efficient, the requisite Cu(I) catalyst generates reactive oxygen species (ROS) that induce protein denaturation and nucleic acid degradation. By utilizing the strained cyclooctyne, SPAAC circumvents copper toxicity entirely, enabling rapid, quantitative labeling under physiological conditions and preserving the native state of delicate biomolecules[1].

The Elution Dilemma The biotin-streptavidin interaction is incredibly strong. Traditional elution requires boiling the beads in SDS or 8M urea, which co-elutes endogenously biotinylated proteins and non-specifically bound background proteins, severely contaminating mass spectrometry results. The internal S-S bridge solves this by allowing for mild reductive elution (e.g., using DTT). This selectively releases the target biomolecule while leaving the biotin tag permanently anchored to the streptavidin matrix, drastically improving the signal-to-noise ratio[2].

Validated Experimental Protocol: Proteomic Enrichment via BONCAT

This self-validating protocol outlines the enrichment of newly synthesized proteins (nP) metabolically labeled with the azide-bearing amino acid, azidohomoalanine (AHA).

Phase 1: Pre-analytical Preparation & Alkylation

-

Lysis: Lyse AHA-labeled cells in a denaturing buffer (e.g., 1% SDS, 50 mM Tris-HCl, pH 8.0) containing protease inhibitors.

-

Reduction: Add 10 mM TCEP and incubate at 37°C for 30 minutes to reduce endogenous disulfide bonds.

-

Alkylation (Critical Step): Add 20 mM Iodoacetamide (IAA) and incubate in the dark for 30 minutes at room temperature to irreversibly block free cysteines[2].

-

Cleanup: Remove excess IAA via protein precipitation (e.g., methanol/chloroform) and resuspend the protein pellet in a compatible buffer.

Phase 2: SPAAC Labeling

-

Conjugation: Add DBCO-S-S-PEG3-Biotin to a final concentration of 50–100 µM. Incubate at room temperature for 1–2 hours. The DBCO moiety will selectively react with the azide groups on the AHA-labeled proteins[1].

-

Quenching: Quench unreacted DBCO by adding excess free azide (e.g., 2-azidoethanol) or remove via a second precipitation step.

Phase 3: Affinity Capture & Stringent Washing

-

Capture: Incubate the biotinylated proteome with pre-washed magnetic streptavidin beads for 1 hour at room temperature.

-

Validation Checkpoint: Retain a small aliquot of the supernatant (flow-through). Analyzing this fraction via Western blot confirms capture efficiency; target depletion in the flow-through validates successful SPAAC binding.

-

Washing: Wash beads sequentially with stringent buffers (e.g., 8M Urea, 1% SDS, high salt PBS) to remove non-specifically bound background proteins[2].

Phase 4: Mild Reductive Elution

-

Cleavage: Resuspend beads in an elution buffer containing 50 mM Dithiothreitol (DTT). Incubate at 37°C for 30–60 minutes to reduce the S-S bond of the linker[2].

-

Isolation: Magnetically separate the beads. The supernatant now contains the highly purified, natively eluted target proteins (bearing a small mass tag from the cleaved linker), ready for LC-MS/MS.

Step-by-step experimental workflow for SPAAC labeling and reductive enrichment.

Quantitative Data & Reagent Selection

Selecting the correct reductive cleavage agent is vital for optimizing recovery yields. Below is a comparative analysis of standard cleavage reagents used to break the S-S linker.

Table 1: Comparison of Reductive Cleavage Reagents

| Reagent | Mechanism | Advantages | Limitations |

| DTT (Dithiothreitol) | Reduces S-S to thiols | Highly efficient, standard in proteomics, drives complete cleavage at 50 mM. | Can oxidize over time; requires pH > 7 for optimal activity. |

| TCEP | Reduces S-S to thiols | Odorless, stable across a wider pH range, irreversible reduction. | More expensive; can occasionally react with maleimides if downstream labeling is planned. |

| BME (β-Mercaptoethanol) | Reduces S-S to thiols | Inexpensive, highly volatile. | Strong odor; requires much higher concentrations compared to DTT to achieve the same efficiency. |

Beyond proteomics, the unique properties of DBCO-S-S-PEG3-Biotin have made it a cornerstone reagent across multiple disciplines.

Table 2: Cross-Disciplinary Applications of DBCO-S-S-PEG3-Biotin

| Application Field | Target Biomolecule | Purpose of Cleavable Linker |

| Proteomics (BONCAT) | Newly synthesized proteins (AHA-tagged) | Mild elution of targets to drastically reduce background noise for MS analysis[2]. |

| Epigenetics | 5-Hydroxymethylcytosine (5hmC) DNA | Enrichment of modified DNA fragments for high-throughput sequencing[3]. |

| Drug Development | PROTACs & ADCs | Acts as a cleavable linker to release active therapeutic payloads intracellularly[4]. |

References

- Copper-free Click Chemistry (DBCO reagents) - Interchim. Interchim.

- Tracing active members in microbial communities by BONCAT and click chemistry-based enrichment of newly synthesized proteins - MPG.PuRe. Max Planck Society.

- Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - PMC - NIH. National Institutes of Health.

- DBCO-S-S-PEG3-biotin | PROTAC Linker - MedchemExpress.com. MedChemExpress.

Sources

The Biophysical and Chemical Dynamics of DBCO-S-S-PEG3-Biotin: A Technical Guide to Solubility, Stability, and Bioorthogonal Workflows

Executive Summary

In the landscape of bioorthogonal chemistry, DBCO-S-S-PEG3-Biotin (CAS: 1430408-09-5) has emerged as a premier bifunctional crosslinker for target identification, proteomics, and nucleic acid enrichment[1],[2]. By combining the copper-free reactivity of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with a reductively cleavable linker and an affinity tag, it enables the transient capture and subsequent release of azide-modified biomolecules[3],[4].

However, the structural complexity of this molecule introduces unique solubility and stability challenges. The highly hydrophobic dibenzocyclooctyne (DBCO) ring directly competes with the hydrophilic polyethylene glycol (PEG) spacer, necessitating precise solvent formulations[5]. Furthermore, the dual presence of a strained alkyne and a disulfide bond requires careful selection of reducing agents to prevent premature degradation[6]. This whitepaper provides a mechanistic analysis of these properties and establishes self-validating protocols for its use.

Structural Anatomy & Mechanistic Causality

The efficacy of DBCO-S-S-PEG3-Biotin is derived from its modular architecture, where each component dictates specific handling requirements:

-

DBCO (Dibenzocyclooctyne): The core driver of SPAAC. The massive ring strain (approx. 18 kcal/mol) lowers the activation energy required to react with azides, eliminating the need for cytotoxic copper(I) catalysts[3]. However, this strain also makes the alkyne susceptible to side reactions with strong nucleophiles or radicals over prolonged periods[6].

-

S-S (Disulfide Bond): Serves as the traceless release mechanism. It is stable in standard physiological buffers but undergoes rapid cleavage in the presence of specific reducing agents, allowing the elution of the target molecule free from the biotin tag[4],[1].

-

PEG3 Spacer: A short polyethylene glycol chain (3 units) that serves a dual purpose: it mitigates the extreme hydrophobicity of the DBCO moiety and provides a flexible, extended conformation that prevents steric hindrance during streptavidin binding[5].

-

Biotin: A small molecule (Vitamin B7) that binds to streptavidin with one of the highest known non-covalent affinities ( Kd≈10−14 M), ensuring quantitative enrichment of the conjugated target[1].

Solubility Profile & Formulation Strategies

Despite the presence of the PEG3 spacer, the lipophilic nature of the DBCO ring dominates the molecule's solvation thermodynamics. Direct dissolution in aqueous buffers often results in micelle formation or outright precipitation, which drastically reduces the effective concentration and reaction kinetics[7].

Solvent Compatibility and Formulation Data

To ensure reliable experimental results, stock solutions must be prepared in anhydrous organic solvents, followed by controlled aqueous dilution.

| Parameter | Specification | Mechanistic Rationale |

| Primary Solvents | DMSO, DMF (≥ 25.0 mg/mL) | High dielectric constants effectively solvate the hydrophobic DBCO ring[1],[8]. |

| Aqueous Dilution | ≤ 5% final organic solvent | Prevents protein denaturation in biological assays while keeping the reagent soluble[8]. |

| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | DMSO initiates solvation; PEG300 and Tween-80 act as co-solvents/surfactants to prevent precipitation upon introduction to the aqueous bloodstream[9],[4]. |

Note: If precipitation or phase separation occurs during aqueous dilution, mild heating (37°C) and sonication can be used to drive the reagent back into the solution phase[7].

Stability Dynamics & Degradation Pathways

The stability of DBCO-S-S-PEG3-Biotin is a function of temperature, moisture, and the chemical environment.

Storage Stability

The reagent should be stored as a lyophilized solid at -20°C (stable for months to years) in the dark and under desiccated conditions[1],[10]. Stock solutions prepared in anhydrous DMSO should be aliquoted and stored at -80°C (stable for up to 6 months) or -20°C (stable for 1 month) under a nitrogen atmosphere to prevent oxidative degradation[7].

Aqueous and Buffer Stability

While DBCO is generally stable in aqueous media, it should not be stored in aqueous buffers for extended periods. Buffers containing primary amines (e.g., Tris, Glycine) are acceptable for DBCO (unlike NHS-esters), but buffers containing azides (often used as preservatives) must be strictly avoided as they will instantly quench the reagent[8].

The Reductant Paradox: DTT vs. TCEP

A critical failure point in workflows utilizing DBCO-S-S-PEG3-Biotin is the incorrect application of reducing agents.

-

TCEP (Tris(2-carboxyethyl)phosphine): While a powerful disulfide reducing agent, phosphines can react with electron-deficient or highly strained alkynes like DBCO over prolonged exposure (e.g., >24 hours)[6]. Using TCEP before the SPAAC reaction is complete can degrade the DBCO moiety.

-

DTT (Dithiothreitol): DTT is the preferred reagent for the final cleavage of the disulfide bond. It efficiently reduces the S-S linkage to release the captured biomolecule without interfering with the upstream triazole formation[11].

Self-Validating Experimental Protocols

The following protocols are engineered to incorporate self-validation steps, ensuring reagent integrity throughout the workflow.

Protocol A: Preparation of Stable Working Solutions

-

Equilibration: Remove the DBCO-S-S-PEG3-Biotin vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. Causality: Prevents atmospheric moisture condensation, which can lead to localized hydrolysis or oxidation.

-

Stock Preparation: Dissolve the solid in anhydrous DMSO to create a 30 mM stock solution (approx. 26 mg/mL)[11]. Vortex thoroughly until the solution is completely clear and pale yellow.

-

Validation Check: Pipette 1 µL of the stock into 99 µL of PBS (pH 7.4). Observe against a dark background. If immediate cloudiness persists after vortexing, the stock has aggregated, and a higher co-solvent ratio is required for your specific assay.

Protocol B: SPAAC Conjugation and Cleavable Enrichment (e.g., 5-hmC DNA Capture)

Adapted from established high-throughput mapping methodologies[11],[12].

-

Conjugation: To an azide-modified biomolecule sample (e.g., 30 µL DNA solution), add the DBCO-S-S-PEG3-Biotin working solution to achieve a final concentration of 150 µM[11].

-

Incubation: Mix by gentle pipetting and incubate in a 37°C water bath for 1 hour. Note: SPAAC requires no copper catalyst, preserving the integrity of sensitive nucleic acids or live cells[3].

-

Purification: Remove excess unreacted DBCO reagent using a nucleotide removal kit or size-exclusion spin column.

-

Affinity Capture: Add the purified conjugate to 50 µL of pre-washed Streptavidin magnetic beads. Incubate for 15 minutes at room temperature with gentle rotation[11].

-

Washing: Secure beads on a magnetic stand. Wash three times with Binding & Washing (B&W) buffer to remove non-specifically bound molecules.

-

Reductive Cleavage: Resuspend the beads in 50 µL of freshly prepared 100 mM DTT (avoid TCEP). Incubate for 2 hours at room temperature with gentle rotation[11].

-

Elution: Place on the magnetic stand. The supernatant now contains the highly purified, target biomolecule, free from the biotin tag.

Workflow Visualization

The following diagram maps the logical progression of the bioorthogonal capture and release system, highlighting the specific chemical transformations at each stage.

Workflow of SPAAC conjugation, streptavidin enrichment, and reductive cleavage of DBCO-S-S-PEG3-Biotin.

References

-

[3] Copper-free Click Chemistry (DBCO reagents) . Interchim. Available at: [Link]

-

[11] 5-Hydroxymethylcytosine (5-hmC) Specific Enrichment . National Institutes of Health (PMC). Available at:[Link]

-

[2] Labeling and sequencing nucleic acid modifications using bio-orthogonal tools . Royal Society of Chemistry. Available at:[Link]

-

[8] Dibenzylcyclooctyne, DBCO NHS . Nanocs. Available at: [Link]

Sources

- 1. Buy DBCO-S-S-PEG3-Biotin | 1430408-09-5 | >95% [smolecule.com]

- 2. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00087C [pubs.rsc.org]

- 3. interchim.fr [interchim.fr]

- 4. DBCO-S-S-PEG3-biotin | PROTAC Linker | TargetMol [targetmol.com]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Dibenzylcyclooctyne, DBCO NHS [nanocs.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. DBCO-S-S-PEG3-biotin, 1430408-09-5 | BroadPharm [broadpharm.com]

- 11. 5-Hydroxymethylcytosine (5-hmC) Specific Enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

Precision Proteomics: Advanced Applications and Methodologies of DBCO-S-S-PEG3-Biotin

Executive Summary

In the field of chemical proteomics, the enrichment and identification of low-abundance protein targets—whether newly synthesized proteins, interactome partners, or targets of covalent inhibitors—relies heavily on affinity purification. Historically, this has been bottlenecked by the "biotin problem": the extraordinarily high binding affinity between biotin and streptavidin ( Kd≈10−14 M) necessitates harsh elution conditions (e.g., boiling in SDS) that co-elute endogenously biotinylated proteins and non-specifically bound background contaminants[1].

DBCO-S-S-PEG3-Biotin is a highly engineered, cleavable bifunctional linker designed to bypass these limitations. By integrating copper-free click chemistry (SPAAC) with a reductively cleavable disulfide bond, this molecule allows for the traceless, highly specific recovery of target proteins under mild physiological conditions[2],[3]. This whitepaper explores the mechanistic causality behind its design, its core applications in proteomics, and provides self-validating experimental protocols for its implementation.

Mechanistic Causality: The Architecture of the Probe

As application scientists, we do not select reagents arbitrarily; every structural moiety in a chemical probe must serve a distinct thermodynamic or kinetic purpose. The architecture of DBCO-S-S-PEG3-Biotin is modular, with each component solving a specific proteomic challenge:

-

DBCO (Dibenzocyclooctyne): Enables Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires Cu(I), which generates reactive oxygen species (ROS) that can degrade proteins and induce toxicity in live-cell environments. DBCO exploits ring strain to drive the cycloaddition with azides spontaneously, preserving proteome integrity[3].

-

S-S (Disulfide Bond): Acts as the programmable release mechanism. Following streptavidin capture, the disulfide bond is rapidly cleaved by reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[2]. This leaves the biotin tag irreversibly bound to the bead while releasing the target protein into the supernatant, drastically reducing background noise[3].

-

PEG3 (Polyethylene Glycol): A short, hydrophilic spacer that enhances the aqueous solubility of the probe, preventing the precipitation of labeled proteins. Furthermore, it provides the necessary conformational flexibility to minimize steric hindrance during both the SPAAC reaction and subsequent streptavidin binding[2],[4].

-

Biotin: Provides the high-affinity anchor required for stringent washing protocols (e.g., using 8M Urea or 1% SDS) prior to cleavage[3].

Caption: Functional modularity of the DBCO-S-S-PEG3-Biotin linker in chemical proteomics.

Core Applications in Proteomics

BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging)

BONCAT is utilized to isolate newly synthesized proteins (nP) to study temporal proteomic dynamics. Cells are pulsed with azidohomoalanine (AHA), an azide-bearing methionine surrogate. DBCO-S-S-PEG3-Biotin is then used to "click" onto the AHA-tagged proteins. The cleavable nature of the disulfide bond is critical here: it allows the specific elution of nascent proteins away from the massive background of pre-existing cellular proteins[3].

Cell-Specific Crosstalk Proteomics

In complex microenvironments (e.g., the tumor microenvironment), understanding how cells communicate via secreted proteins is vital. Researchers utilize azide-labeled precursors in one cell population and track their transfer to another. DBCO-S-S-PEG3-Biotin is clicked onto lysates from the recipient cells, allowing the selective enrichment and identification of transferred proteins (e.g., tracking cathepsin B signaling in glioblastoma models)[5].

Activity-Based Protein Profiling (ABPP)

When mapping the targets of covalent small-molecule inhibitors, the inhibitors are often functionalized with an azide group. Following in vivo or in vitro treatment, DBCO-S-S-PEG3-Biotin is used to append a biotin handle to the inhibitor-protein complex. Reductive cleavage ensures that only the directly bound targets are eluted for LC-MS/MS analysis, eliminating false positives[6].

Quantitative Evaluation of Cleavable Linkers

Selecting the correct cleavable linker requires balancing cleavage efficiency with MS compatibility. The table below summarizes quantitative and qualitative data comparing the disulfide linker against other bioorthogonal cleavable probes[1],[6].

| Cleavable Linker Type | Cleavage Mechanism | Primary Reagent | Advantages | Limitations |

| Disulfide (S-S) | Reductive | 10-50 mM DTT or TCEP | Highly efficient (>95% release); utilizes mild physiological conditions; preserves delicate protein complexes. | Leaves a small thiol remnant; requires strict pre-alkylation of endogenous cysteines to prevent scrambling. |

| DADPS | Acidic | 5% Formic Acid | Highly MS-compatible; leaves a minimal mass tag on the target peptide. | Acidic conditions can cause irreversible protein precipitation; cleavage can be kinetically slow. |

| Photocleavable (PC) | Photolytic | UV Light (365 nm) | Reagent-free cleavage; orthogonal to most biological modifications (e.g., redox states). | Poor UV penetration in dense magnetic bead slurries drastically reduces overall elution yield. |

| Dde | Nucleophilic | 2% Hydrazine | Rapid cleavage kinetics. | Hydrazine is highly reactive and toxic; prone to inducing side reactions with the protein backbone. |

Self-Validating Experimental Protocol: BONCAT Enrichment

The following methodology details the enrichment of AHA-labeled nascent proteins using DBCO-S-S-PEG3-Biotin. Expertise Note: This protocol is engineered as a self-validating system . Step 3 (Alkylation) is the critical failure point in many labs; failing to block free cysteines prior to SPAAC allows endogenous thiols to attack the linker's disulfide bond via disulfide exchange, leading to premature cleavage and catastrophic loss of target enrichment[3].

Phase 1: Preparation and Alkylation (Preventing Disulfide Exchange)

-

Lysis: Lyse AHA-labeled cells in a denaturing buffer (1% SDS, 50 mM Tris-HCl, pH 8.0) supplemented with protease inhibitors. Causality: Denaturation unfolds proteins, exposing buried azide-containing AHA residues to ensure maximum kinetic efficiency during the click reaction.

-

Reduction: Add 5 mM TCEP to the lysate and incubate at 55°C for 20 minutes. Causality: Reduces all endogenous protein-protein disulfide bonds to free thiols.

-

Alkylation (Critical Step): Add 10 mM Iodoacetamide (IAA) and incubate in the dark for 30 minutes at room temperature. Causality: IAA irreversibly caps free thiols. This guarantees that during the final DTT elution step, only the synthetic disulfide bond of the DBCO linker is cleaved, preventing the co-elution of background proteins that were tethered via endogenous disulfides[3].

Phase 2: SPAAC Click Chemistry

-

Labeling: Add DBCO-S-S-PEG3-Biotin (from a DMSO stock) to a final concentration of 10–50 µM[4],[5]. Incubate at room temperature for 1–2 hours with end-over-end rotation.

-

Precipitation: Precipitate proteins using ice-cold acetone (4 volumes) to remove unreacted DBCO-S-S-PEG3-Biotin[5]. Centrifuge at 10,000 x g for 15 minutes, discard the supernatant, and resuspend the pellet in binding buffer (e.g., PBS with 0.1% SDS). Causality: Removing excess free linker prevents it from saturating the streptavidin beads in the next step.

Phase 3: Enrichment and Reductive Elution

-

Capture: Incubate the resuspended proteins with pre-washed Streptavidin magnetic beads for 1 hour at room temperature[3].

-

Stringent Washing: Wash beads sequentially with 1% SDS in PBS, 8M Urea in 50 mM Tris, and finally standard PBS. Causality: The ultra-high affinity of biotin allows for extremely harsh washing to strip away non-specifically bound background proteins without losing the target[3].

-

Elution: Resuspend beads in elution buffer containing 50 mM DTT. Incubate at 37°C for 60 minutes. Causality: DTT selectively reduces the internal disulfide bond of the linker. The target proteins are released into the supernatant for downstream tryptic digestion and LC-MS/MS, while the biotin moiety remains trapped on the beads[2],[3].

Caption: Workflow for BONCAT proteomics using DBCO-S-S-PEG3-Biotin enrichment and reductive cleavage.

Conclusion

The integration of DBCO-S-S-PEG3-Biotin into proteomic workflows represents a paradigm shift in how we handle bioorthogonal enrichment. By replacing toxic copper catalysts with strain-promoted chemistry, and substituting harsh boiling elution with mild reductive cleavage, researchers can achieve unprecedented signal-to-noise ratios in mass spectrometry data. Adherence to strict sample preparation protocols—particularly the capping of endogenous thiols—ensures that this bifunctional probe performs as a highly specific, self-validating tool for modern target discovery.

References

-

BroadPharm. "DBCO-S-S-PEG3-biotin, 1430408-09-5" BroadPharm.2

-

MedChemExpress. "DBCO-S-S-PEG3-biotin | PROTAC Linker" MedChemExpress. 4

-

Norton, E. S., et al. "Cell-specific cross-talk proteomics reveals cathepsin B signaling as a driver of glioblastoma malignancy near the subventricular zone." PMC. 5

-

"Comprehensive Evaluation of Cleavable Bioorthogonal Probes for Site-Specific O-GlcNAc Proteomics." PMC. 1

-

"Tracing active members in microbial communities by BONCAT and click chemistry-based enrichment of newly synthesized proteins." Oxford Academic. 3

-

"Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity." ResearchGate. 6

Sources

- 1. Comprehensive Evaluation of Cleavable Bioorthogonal Probes for Site-Specific O-GlcNAc Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DBCO-S-S-PEG3-biotin, 1430408-09-5 | BroadPharm [broadpharm.com]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cell-specific cross-talk proteomics reveals cathepsin B signaling as a driver of glioblastoma malignancy near the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

DBCO-S-S-PEG3-Biotin in PROTAC synthesis fundamentals

Chemoproteomic Deconvolution in PROTAC Development: The Role of DBCO-S-S-PEG3-Biotin

Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted the paradigm of drug discovery by hijacking the intracellular ubiquitin-proteasome system to selectively degrade target proteins[1]. However, the therapeutic efficacy of a PROTAC is dictated by its ternary interactome—the dynamic complex formed between the target protein, the PROTAC, and the recruited E3 ligase. Defining this interactome with high fidelity is a formidable analytical challenge[2].

To map these interactions, researchers deploy chemical probes to perform "target fishing"[2]. Among the most sophisticated tools in this arsenal is DBCO-S-S-PEG3-Biotin , a trifunctional, bioorthogonal linker that enables the precise capture, purification, and identification of PROTAC-protein complexes[3].

Structural Deconstruction & Mechanistic Causality

The architecture of DBCO-S-S-PEG3-Biotin is not arbitrary; every functional group solves a specific thermodynamic or biochemical problem inherent to traditional pull-down assays.

-

DBCO (Dibenzocyclooctyne): This moiety drives the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Traditional click chemistry relies on copper catalysts (CuAAC), which generate reactive oxygen species (ROS) that can denature native protein complexes and alter the interactome. DBCO eliminates the need for cytotoxic copper, utilizing the release of ring strain to drive a rapid, bioorthogonal reaction with azide-functionalized PROTACs[4].

-

S-S (Disulfide Bond): The biotin-streptavidin interaction possesses a femtomolar dissociation constant ( Kd≈10−15M ). Historically, eluting proteins from this complex required boiling in SDS, which co-elutes endogenously biotinylated proteins (e.g., acetyl-CoA carboxylase) and massive amounts of background noise[5]. The reducible disulfide bond allows for chemoselective cleavage using mild reducing agents like DTT or TCEP[3]. This chemically cleavable strategy drastically reduces background, leading to a nearly 3-fold increase in the identification of unique target residues compared to non-cleavable methods[6].

-

PEG3 Spacer: A short polyethylene glycol chain provides a critical hydration shell. This enhances aqueous solubility and acts as a flexible hinge, preventing steric clash between the bulky streptavidin bead and the delicate PROTAC-target ternary complex[4].

-

Biotin: Acts as the terminal affinity tag, ensuring the quantitative enrichment of low-abundance target complexes from complex cellular lysates[5].

Structural deconstruction and functional causality of DBCO-S-S-PEG3-Biotin.

Quantitative Evaluation of Linker Strategies

The transition from non-cleavable to chemically cleavable linkers marks a significant leap in mass spectrometry-based proteomics. The table below synthesizes the quantitative advantages of utilizing a disulfide-cleavable system in chemoproteomic workflows[5][6].

| Linker Architecture | Elution Condition | Target Recovery | Background Noise | Unique Peptides Identified |

| Non-Cleavable Biotin | Boiling SDS (95°C) | ~85% | High (Endogenous Biotin) | Baseline (1x) |

| Enzymatically Cleavable | TEV Protease (30°C) | ~70% | Low | ~1.5x Increase |

| Azobenzene (AZO) | Sodium Dithionite | ~60% | Moderate (Artifacts) | ~2.0x Increase |

| DBCO-S-S-PEG3-Biotin | TCEP/DTT (25°C) | >90% | Very Low | ~3.0x Increase |

The Self-Validating Chemoproteomic Protocol

A robust protocol cannot merely list steps; it must be a self-validating system that inherently distinguishes true PROTAC targets from stochastic noise. The following methodology integrates internal competitive controls to ensure absolute data integrity.

Phase I: In Situ Target Engagement & Competition

Causality: Labeling must occur in live cells to capture the native ternary complex before lysis disrupts weak protein-protein interactions.

-

Prepare Three Experimental Arms:

-

Arm A (Probe): Treat cells with 1 µM Azide-functionalized PROTAC.

-

Arm B (Competition Control): Pre-treat cells with 10 µM parent (unmodified) PROTAC for 1 hour, followed by 1 µM Azide-PROTAC.

-

Arm C (Linker Control): Treat cells with vehicle (DMSO) only.

-

-

Incubation: Incubate all arms for 4 hours to allow ternary complex formation and stabilization.

-

Lysis: Lyse cells using a mild, non-denaturing buffer (e.g., 1% NP-40 in PBS with protease inhibitors) to preserve the PROTAC-Target-Ligase complex.

Phase II: SPAAC Ligation

Causality: DBCO is added post-lysis. We use a high concentration to ensure pseudo-first-order kinetics, driving the click reaction to completion rapidly before target complexes dissociate.

-

Add DBCO-S-S-PEG3-Biotin to all three lysates at a final concentration of 100 µM.

-

Rotate at 4°C for 2 hours. The DBCO group will selectively react with the azide on the PROTAC[4]. Note: Arm C validates that the DBCO reagent does not non-specifically bind to the proteome.

Phase III: Affinity Enrichment & Stringent Washing

-

Add pre-washed High-Capacity Streptavidin Agarose beads to the lysates. Rotate for 1 hour at 4°C.

-

Wash Sequence: Wash beads 3x with RIPA buffer, 2x with 1M KCl in PBS, and 2x with 50 mM Ammonium Bicarbonate (ABC). Causality: The extreme affinity of biotin allows for highly stringent washes (like 1M KCl) that strip away weak, non-specific interactors without losing the primary PROTAC complex.

Phase IV: Reductive Cleavage & Elution

Causality: We utilize TCEP over DTT because TCEP is irreversible, odorless, and highly effective across a broader pH range, ensuring complete cleavage of the S-S bond[3].

-

Resuspend beads in 50 mM ABC containing 10 mM TCEP.

-

Incubate at 25°C for 1 hour with gentle agitation.

-

Collect the supernatant. The PROTAC-target complex is now eluted, leaving the biotin tag permanently bound to the streptavidin bead.

-

Proceed to Trypsin digestion and LC-MS/MS analysis.

Validation Checkpoint: Upon LC-MS/MS analysis, a protein is only validated as a true target if its abundance in Arm A is >5-fold higher than in Arm B (Competition), and completely absent in Arm C (Linker Control).

Step-by-step chemoproteomic workflow for PROTAC target identification.

References

-

Zuo, C. et al. "Design of cleavable linkers and applications in chemical proteomics". mediaTUM. Available at:[Link]

-

Yang, F. et al. (2019). "Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes". bioRxiv. Available at:[Link]

-

Wang, Y. et al. (2023). "Application of PROTACs in Target Identification and Target Validation". PMC - NIH. Available at:[Link]

-

Interchim. "DBCO reagents for « Click Chemistry »". Interchim Biosciences. Available at:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DBCO-S-S-PEG3-biotin | PROTAC Linker | TargetMol [targetmol.com]

- 4. interchim.fr [interchim.fr]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. biorxiv.org [biorxiv.org]

Application Note: Bioorthogonal Protein Labeling and Traceless Enrichment via DBCO-S-S-PEG3-Biotin

Executive Summary & Mechanistic Rationale

In modern proteomics and drug development, isolating specific subsets of proteins—such as newly synthesized proteins or surface glycoproteins—requires exceptional specificity. Traditional biotin-streptavidin affinity purification is highly effective due to its ultra-high binding affinity ( Kd∼10−14 M). However, eluting captured proteins typically requires harsh boiling in SDS, which co-elutes endogenous biotinylated proteins and streptavidin monomers, severely contaminating downstream Mass Spectrometry (MS) analysis[1].

As a solution, DBCO-S-S-PEG3-Biotin was engineered as a trifunctional bioconjugation linker. It allows researchers to capture azide-tagged proteins and subsequently release them under mild reducing conditions, leaving the biotin tag and background contaminants permanently bound to the resin[2].

The Causality Behind the Molecule's Design

-

DBCO (Dibenzocyclooctyne): Drives Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Unlike traditional click chemistry, SPAAC does not require a cytotoxic copper catalyst, preserving protein integrity and preventing reactive oxygen species (ROS) generation[3].

-

S-S (Disulfide) Bond: Acts as the controlled release mechanism. It is stable during stringent washing but readily cleaved by reducing agents like DTT or TCEP[2].

-

PEG3 Spacer: Polyethylene glycol enhances the aqueous solubility of the hydrophobic DBCO moiety and provides a flexible tether that minimizes steric hindrance during streptavidin binding[4].

-

Biotin Tag: Facilitates the ultra-high affinity capture necessary to withstand aggressive wash steps[5].

Functional domains of the DBCO-S-S-PEG3-Biotin bioconjugation linker.

Experimental Workflow & Logic

The protocol relies on a sequential bioorthogonal workflow. First, proteins must be tagged with an azide group (e.g., via metabolic labeling using AHA for newly synthesized proteins, or ManNAz for cell-surface glycoproteins)[1][5]. The azide selectively reacts with the DBCO moiety. Following capture on streptavidin beads, highly stringent washes remove non-specific background. Finally, reductive cleavage releases the pure, untagged target protein.

Workflow for protein enrichment using DBCO-S-S-PEG3-Biotin and reductive cleavage.

Quantitative Method Comparison & Reagent Preparation

To understand why the cleavable S-S linker is critical for modern proteomics, we must compare the elution metrics against traditional non-cleavable biotin probes.

Table 1: Quantitative Comparison of Elution Strategies

| Elution Method | Reagents Used | Temp | Target Protein Recovery (%) | Background Contamination | Downstream MS Compatibility |

| Non-Cleavable (Harsh) | 2% SDS, 8M Urea | 95°C | 40 - 60% | High (Streptavidin, Endogenous Biotin) | Poor (Requires extensive cleanup) |

| Cleavable (Reductive) | 50 mM DTT or TCEP | 37°C | > 90% | Very Low | Excellent (Directly compatible) |

Table 2: Reagent Preparation Guidelines

| Reagent | Stock Concentration | Solvent | Storage | Shelf Life |

| DBCO-S-S-PEG3-Biotin | 10 mM | DMSO (Anhydrous) | -20°C (Desiccated) | 12 Months |

| DTT (Cleavage Buffer) | 1 M | ddH₂O | -20°C (Aliquots) | 6 Months |

| Iodoacetamide (IAA) | 0.5 M | ddH₂O | Protect from light | Prepare Fresh |

Step-by-Step Experimental Protocol

Phase 1: Pre-Blocking and SPAAC Labeling

Expert Insight: Before initiating the click reaction, free cysteines on the native proteins must be blocked. If left unblocked, free thiols can undergo non-specific Michael addition with the DBCO alkyne over extended incubations, causing off-target biotinylation.

-

Cysteine Blocking: Treat the azide-tagged protein lysate (1–5 mg/mL) with 10 mM Iodoacetamide (IAA) for 30 minutes at room temperature (RT) in the dark.

-

SPAAC Reaction: Add DBCO-S-S-PEG3-Biotin to a final concentration of 50 µM[2].

-

Incubation: Incubate the mixture for 2 hours at RT (or 4°C overnight) with gentle end-over-end rotation. The strain-promoted reaction will proceed spontaneously[3].

-

Quenching: Add free azidoethanol (10 mM) for 15 minutes to quench unreacted DBCO, preventing it from cross-reacting during downstream lysis or bead binding.

Phase 2: Affinity Capture & Stringent Washing

Expert Insight: The strength of the biotin-streptavidin interaction allows us to use chaotropic agents that would normally destroy antibody-based affinity purifications. This is the key to eliminating non-specific background[5].

-

Bead Preparation: Wash 50 µL of Streptavidin Magnetic Beads three times with PBS.

-

Capture: Add the SPAAC-labeled lysate to the beads and incubate for 1.5 hours at RT.

-

Stringent Wash 1 (Denaturing): Wash beads 3× with 1% SDS in PBS. This unfolds proteins and breaks non-covalent protein-protein interactions.

-

Stringent Wash 2 (Chaotropic): Wash beads 3× with 8M Urea in 50 mM Tris-HCl (pH 8.0).

-

Stringent Wash 3 (Equilibration): Wash beads 4× with standard PBS to thoroughly remove all SDS and Urea prior to cleavage.

Phase 3: Reductive Cleavage & Elution

Expert Insight: Reductive cleavage breaks the disulfide bond in the linker. The biotin moiety remains attached to the bead, while the target protein is released into the supernatant carrying a small, predictable sulfhydryl stub[2].

-

Cleavage Buffer: Prepare 50 mM DTT (or 25 mM TCEP) in PBS.

-

Elution: Resuspend the washed beads in 100 µL of Cleavage Buffer.

-

Incubation: Incubate at 37°C for 60 minutes with continuous agitation.

-

Collection: Place the tube on a magnetic rack. Collect the supernatant containing the highly purified, enriched target proteins.

Protocol Self-Validation System (QC)

A robust protocol must be self-diagnosing. To ensure the integrity of your experiment, collect 5 µL aliquots at the following stages and run them on a Silver-Stained SDS-PAGE gel and an Anti-Biotin Western Blot:

-

Input Control: Lysate prior to bead capture. (Ensures SPAAC labeling was successful).

-

Flow-Through Control: Supernatant after bead binding. (Absence of target indicates 100% capture efficiency).

-

Wash Control: Final PBS wash. (Should be completely blank; confirms background is gone).

-

Elution Control: The final DTT-cleaved supernatant. (Should show pure target proteins; Anti-Biotin blot should be NEGATIVE because the biotin was left on the bead).

-

Bead Boil Control: Post-elution beads boiled in 95°C SDS buffer. (If your target protein shows up here, your reductive cleavage failed).

Expert Troubleshooting Insights

-

TCEP vs. DTT for Cleavage: While DTT is standard, TCEP is often preferred for downstream Mass Spectrometry because it is odorless, more stable, and does not contain free thiols that might interfere with certain alkylation steps[2]. However, TCEP is acidic; ensure your cleavage buffer is properly buffered to pH 7.5–8.0.

-

Incomplete Cleavage: If the "Bead Boil Control" reveals target proteins are still attached to the resin, the disulfide bond was likely inaccessible due to steric hindrance. Increase the cleavage incubation time to 2 hours, or add 0.1% RapiGest (a mass-spec compatible surfactant) to gently open the protein structure during reduction.

-

Low Initial Capture: Check your lysis buffer. High concentrations of free amines or reducing agents (like BME or DTT) in the initial lysis buffer will prematurely cleave the DBCO-S-S-PEG3-Biotin before it can bind the beads. Ensure the initial SPAAC reaction and capture are performed in non-reducing conditions[2].

References

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Buy DBCO-S-S-PEG3-Biotin | 1430408-09-5 | >95% [smolecule.com]

- 3. interchim.fr [interchim.fr]

- 4. Cleavable Linkers, Cleavable reagents - ADC Linkers | AxisPharm [axispharm.com]

- 5. Tracing active members in microbial communities by BONCAT and click chemistry-based enrichment of newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]

How to use DBCO-S-S-PEG3-Biotin for immunoprecipitation

Application Note & Protocol

Harnessing DBCO-S-S-PEG3-Biotin for High-Fidelity Immunoprecipitation with Traceless Elution

Abstract

This technical guide provides a comprehensive framework for utilizing DBCO-S-S-PEG3-Biotin in immunoprecipitation (IP) and affinity purification workflows. We delve into the unique molecular architecture of this reagent, which synergistically combines the power of bioorthogonal click chemistry for covalent target labeling, the unparalleled affinity of the biotin-streptavidin interaction for capture, and the elegance of a chemically cleavable disulfide linker for mild, specific elution. This trifecta of functionalities overcomes several limitations of traditional immunoprecipitation, such as antibody co-elution and harsh elution conditions that can denature protein complexes. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the specificity, yield, and integrity of their protein pull-down experiments.

Introduction: A Paradigm Shift in Protein Capture

Immunoprecipitation is a cornerstone technique for isolating a specific protein or protein complex from a heterogeneous mixture like a cell lysate.[1][2] Traditional methods, while powerful, often face two significant challenges: the co-elution of antibody fragments, which can interfere with downstream mass spectrometry or Western blot analysis, and the use of harsh, denaturing buffers to disrupt the antibody-antigen interaction, which can compromise the structural and functional integrity of the isolated proteins and their binding partners.[3][4]

The DBCO-S-S-PEG3-Biotin reagent offers an innovative solution. It is a multi-functional molecule engineered for advanced chemoproteomic applications.[5][6][7] Let's dissect its components to understand its utility:

-

Dibenzocyclooctyne (DBCO): This strained alkyne is the reactive handle for copper-free click chemistry. It reacts specifically and efficiently with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), forming a stable covalent bond under physiological conditions without the need for cytotoxic copper catalysts.[8][][10][11]

-